molecular formula C13H17N3O3S B1299234 2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol CAS No. 421570-23-2

2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol

Cat. No.: B1299234
CAS No.: 421570-23-2
M. Wt: 295.36 g/mol
InChI Key: POOAXYKZAFOTMJ-UHFFFAOYSA-N
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Description

2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol is a useful research compound. Its molecular formula is C13H17N3O3S and its molecular weight is 295.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Potential

Studies have explored the antipsychotic potential of (1,2-benzisothiazol-3-yl)piperazine derivatives, highlighting their selective profile in central nervous system tests and potential to address schizophrenia without typical neuroleptic-like effects, suggesting an atypical antipsychotic profile possibly relevant due to a serotonergic component (Yevich et al., 1986).

Antidiabetic Properties

Piperazine derivatives have been identified as potent antidiabetic agents, with studies showing significant improvements in glucose tolerance in a rat model of diabetes. This is mediated by an increase in insulin secretion, independent of alpha2 adrenoceptor blockage, highlighting their potential as therapeutic agents for type II diabetes (Le Bihan et al., 1999).

Neurological Effects

Research has compared the effects of potential atypical antipsychotics like SM-9018 with traditional drugs like haloperidol, focusing on their influence on c-fos mRNA expression in the rat striatum. The findings suggest that compounds like SM-9018, which have high affinity for serotonin and dopamine receptors, may induce less neurological side effects compared to traditional antipsychotics (Ishibashi et al., 1996).

Anticonvulsant and Antihypertensive Effects

The anticonvulsant properties of acetamide derivatives of phthalimide and its analogs have been explored, revealing compounds that are effective in electroshock-induced seizures in mice. Such studies underline the therapeutic potential of these derivatives in managing convulsive disorders (Kamiński et al., 2011). Moreover, the synthesis and evaluation of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones for antihypertensive activity provide insights into their potential use in treating hypertension, revealing compounds with significant activity in animal models (Clark et al., 1983).

Wound-Healing Applications

The evaluation of wound-healing potential in certain piperazine derivatives has shown significant improvements in wound closure and epithelialization in rat models, suggesting the utility of these compounds in enhancing the wound-healing process (Vinaya et al., 2009).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards of the compound, safe handling practices, and emergency procedures.

Future Directions

The future directions for this compound would depend on its applications. If it’s used in pharmaceutical testing , future research might focus on exploring its therapeutic potential and understanding its pharmacokinetics and pharmacodynamics.

Properties

IUPAC Name

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c17-10-9-15-5-7-16(8-6-15)13-11-3-1-2-4-12(11)20(18,19)14-13/h1-4,17H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOAXYKZAFOTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NS(=O)(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366071
Record name 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421570-23-2
Record name 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.